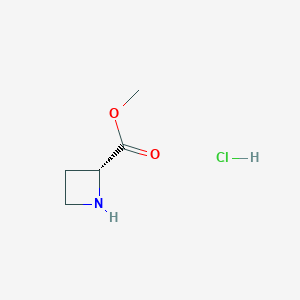
(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application 1: Enzymatic Hydrolysis and Detoxification
- Summary of Application: L-AZC can be quickly involved in proteins and cause protein misfolding, disrupting the normal function of the protein . It can be biodegraded as the only carbon and nitrogen source by bacteria, and the hydrolysis on the ring opening of L-AZC has an effective practical detoxification function .
- Methods of Application: An L-AZC hydrolase from Novosphingobium sp. MBES04 (NsA2CH), which belongs to the haloacid dehalogenase-like superfamily and participates in cyclic amino acid metabolism, was identified . This enzyme has high substrate and stereospecificity for the hydrolysis of L-AZC .
- Results or Outcomes: Detailed biochemical, structural, and computational studies provide the molecular mechanism of the substrate and stereoselectivity of NsA2CH . Further bioinformatics analysis revealed 328 NsA2CH homologues (sequence identity more than 60%) widely distributed in bacteria .
Application 2: Building Block of Aminoglycoside Antibiotics
- Summary of Application: L-AZC can be engineered to the building block of aminoglycoside antibiotics . Aminoglycosides are a class of antibiotics used primarily to treat bacterial infections. They work by binding to the bacterial 30S ribosomal subunit and disrupting protein synthesis.
- Methods of Application: The high-resolution crystal structures of NsA2CH in the form of apo- and covalent complexes with the reaction intermediate were determined . These results provide the first structural insight into A2CH covalently complexed with the reaction intermediate .
- Results or Outcomes: The results will enable the engineering of L-AZC to the building block of aminoglycoside antibiotics .
Application 3: Protein Misfolding
- Summary of Application: L-AZC can quickly get involved in proteins and cause protein misfolding, disrupting the normal function of the protein . This property makes it a useful tool in studying protein folding and misfolding, which is crucial in understanding many diseases, including neurodegenerative diseases like Alzheimer’s and Parkinson’s.
- Methods of Application: L-AZC is incorporated into proteins during synthesis in place of proline . The misfolded proteins can then be studied using various biochemical and biophysical techniques.
- Results or Outcomes: The results of these studies can provide insights into the mechanisms of protein folding and misfolding, and potentially lead to the development of new therapeutic strategies for diseases caused by protein misfolding .
Eigenschaften
IUPAC Name |
methyl (2R)-azetidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBGZKNRAUKEF-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738783 | |
| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl Azetidine-2-carboxylate Hydrochloride | |
CAS RN |
647854-63-5 | |
| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Methyl azetidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)


![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)






